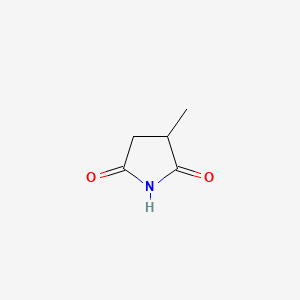

3-Methylpyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h3H,2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJJUFUPJGVIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5615-90-7 | |

| Record name | 2,5-Pyrrolidinedione, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005615907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5615-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methylpyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylpyrrolidine-2,5-dione mechanism of action as an anticonvulsant

An In-Depth Technical Guide to the Anticonvulsant Mechanism of 3-Methylpyrrolidine-2,5-dione

Abstract

The pyrrolidine-2,5-dione (succinimide) scaffold is a cornerstone in the pharmacotherapy of absence seizures. This technical guide provides an in-depth analysis of the anticonvulsant mechanism of 3-methylpyrrolidine-2,5-dione, a key analog within this class. Drawing from extensive research on its close structural relative, ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione), we elucidate the core mechanism of action. The primary therapeutic effect is attributed to the selective blockade of low-voltage-activated T-type calcium channels within thalamic neurons.[1][2][3] This inhibition disrupts the pathological hypersynchronization in thalamocortical circuits that generates the characteristic 3 Hz spike-and-wave discharges of absence seizures.[4][5] This guide details the underlying pathophysiology, the molecular interactions at the ion channel level, and the critical experimental protocols—from in vitro electrophysiology to in vivo animal models—used to validate this mechanism. It is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important class of anticonvulsants.

Introduction: The Succinimide Class and Absence Epilepsy

Epilepsy is a complex neurological disorder characterized by a predisposition to generate recurrent, unprovoked seizures.[6] Among the various seizure types, absence seizures are generalized, non-convulsive events typically seen in children, characterized by brief lapses of consciousness and distinct electroencephalogram (EEG) patterns.[5] The succinimide class of drugs, which shares the pyrrolidine-2,5-dione core, has been a first-line treatment for absence seizures for decades.[7]

Ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione) is the most prominent member of this class, valued for its efficacy and safety profile.[4] The subject of this guide, 3-methylpyrrolidine-2,5-dione, is a foundational analog. The structure-activity relationship (SAR) for this class indicates that small alkyl substitutions at the C-3 position of the succinimide ring are crucial for potent anti-absence activity.[3] Therefore, the mechanism of 3-methylpyrrolidine-2,5-dione is understood to be fundamentally identical to that of ethosuximide.

The Thalamocortical Circuit: The Nexus of Absence Seizures

Absence seizures are not a product of cortical dysfunction alone but arise from pathological oscillatory activity within the thalamocortical network.[4] This network involves a feedback loop between the thalamus and the cerebral cortex. Thalamocortical neurons can operate in two modes: a tonic firing mode, which faithfully transmits sensory information to the cortex during wakefulness, and a burst firing mode, which occurs during sleep and pathological states like absence seizures.

The transition to the burst firing mode is critically dependent on the activity of low-voltage-activated (T-type) calcium channels.[1][3] During a seizure, these channels in thalamic neurons generate the rhythmic burst discharges that drive the globally synchronous 3 Hz spike-and-wave pattern seen on an EEG, which is the hallmark of an absence seizure.[4][8]

Core Mechanism: Inhibition of T-Type Calcium Channels

The anticonvulsant action of 3-methylpyrrolidine-2,5-dione is a direct consequence of its interaction with T-type calcium channels in thalamic neurons.[2][9]

Molecular Action:

-

Binding and Blockade: The drug binds to and blocks T-type calcium channels, with a particular affinity for the CaV3.1 subtype prevalent in the thalamus.[3] This action is voltage-dependent.[9]

-

Reduction of Calcium Influx: By blocking the channel, the drug reduces the influx of calcium ions into the neuron that is necessary to generate the low-threshold calcium spike.[2]

-

Dampening of Burst Firing: This reduction in calcium current prevents the thalamic neurons from entering the pathological burst firing mode.[3]

-

Disruption of Hypersynchrony: By stabilizing thalamic neuron activity and preventing rhythmic bursts, the drug disrupts the synchronized 3 Hz spike-and-wave discharges across the thalamocortical circuit, thereby terminating the absence seizure.[5]

While the primary mechanism is well-established, some studies suggest secondary effects on other ion channels, such as sodium and potassium channels, may contribute to its overall anticonvulsant properties, though these effects are less pronounced.[2]

Experimental Validation of the Mechanism

A multi-tiered approach involving in vitro and in vivo models is essential to fully characterize the anticonvulsant mechanism of a compound like 3-methylpyrrolidine-2,5-dione. This process validates the molecular target and confirms its therapeutic effect in seizure models.

In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique provides direct evidence of T-type calcium channel blockade.[10][11]

-

Objective: To quantify the inhibitory effect of 3-methylpyrrolidine-2,5-dione on T-type calcium currents.

-

Rationale: By isolating cells expressing the target channel (e.g., CaV3.1) and controlling the membrane voltage, one can directly measure the flow of ions through the channel and observe how the compound modulates this current. This is the gold standard for confirming ion channel-modulating drug action.[10]

-

Methodology:

-

Cell Preparation: Use a cell line (e.g., HEK-293) stably expressing the human CaV3.1 subunit or acutely dissociated thalamic neurons from rodents.

-

Recording Setup: Culture cells on glass coverslips and place them on the stage of an inverted microscope. Use a micromanipulator to approach a single cell with a glass micropipette filled with an internal solution.

-

Giga-seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a stronger pulse of suction to rupture the cell membrane under the pipette, allowing electrical access to the cell's interior.

-

Voltage-Clamp Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are in a resting, available state.

-

Apply depolarizing voltage steps (e.g., to -30 mV) to elicit inward T-type calcium currents.

-

Record baseline currents using an external solution containing Ba²⁺ or Ca²⁺ as the charge carrier.

-

-

Drug Application: Perfuse the external solution with increasing concentrations of 3-methylpyrrolidine-2,5-dione.

-

Data Analysis: Measure the peak inward current at each drug concentration. Plot a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of the current).

-

In Vivo Protocol: The Subcutaneous Pentylenetetrazole (scPTZ) Model

This is the primary screening model for drugs targeting absence seizures.[12][13]

-

Objective: To assess the ability of 3-methylpyrrolidine-2,5-dione to prevent clonic seizures induced by the GABAA antagonist pentylenetetrazole.

-

Rationale: The scPTZ model induces seizures that share phenomenological similarities with generalized absence seizures. Drugs effective against absence seizures, like ethosuximide, show potent activity in this model, whereas drugs for other seizure types (e.g., phenytoin) are typically inactive.[14] This provides strong predictive validity for anti-absence efficacy.[15]

-

Methodology:

-

Animal Selection: Use adult male mice (e.g., CD-1 strain), housed with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Grouping and Dosing: Divide animals into groups (n=8-10 per group). Administer 3-methylpyrrolidine-2,5-dione intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) or vehicle (control).

-

Time to Peak Effect: Determine the time of peak drug effect (e.g., 30 minutes post-injection) in preliminary studies.

-

Seizure Induction: At the time of peak effect, administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg).

-

Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes.

-

Endpoint Measurement: The primary endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds.

-

Data Analysis: Calculate the percentage of animals protected from seizures in each group. Determine the median effective dose (ED₅₀) using probit analysis.

-

Pharmacological Profile

The overall utility of an anticonvulsant depends on its mechanism and its pharmacokinetic properties. The profile of 3-methylpyrrolidine-2,5-dione is expected to be similar to that of ethosuximide.

| Parameter | Expected Value / Characteristic | Rationale / Significance | Source |

| Primary Mechanism | Blockade of T-type Calcium Channels | Confers high efficacy against absence seizures. | [1][3][9] |

| Bioavailability | >90% | Excellent oral absorption allows for convenient patient administration. | [4] |

| Protein Binding | Negligible | Low potential for drug-drug interactions via displacement from plasma proteins. | [4][7] |

| Distribution | Vd ≈ 0.7 L/kg; readily crosses BBB | Ensures sufficient concentration at the target site within the central nervous system. | [4] |

| Metabolism | Primarily hepatic via CYP3A4 enzymes | Potential for interactions with drugs that induce or inhibit CYP3A4. | [4] |

| Half-life | ~30-60 hours (adults) | Allows for once or twice-daily dosing, improving patient compliance. | [7] |

| Therapeutic Range | 40-100 mg/L (for ethosuximide) | A defined therapeutic window helps guide dosing and monitoring. | [8] |

Conclusion and Future Directions

The anticonvulsant mechanism of 3-methylpyrrolidine-2,5-dione is firmly rooted in the well-established pharmacology of the succinimide class. Its action as a selective blocker of T-type calcium channels in the thalamus provides a clear and validated explanation for its efficacy against absence seizures.[2][3] The experimental workflows detailed herein, from patch-clamp electrophysiology to specific in vivo seizure models, represent the critical path for confirming this mechanism and evaluating the therapeutic potential of novel analogs.

Future research continues to build upon the pyrrolidine-2,5-dione scaffold. By applying molecular hybridization strategies—merging structural fragments of known antiepileptic drugs—researchers are creating novel compounds with broader spectrums of activity, potentially targeting not only T-type calcium channels but also voltage-sensitive sodium channels.[16][17][18][19] These next-generation compounds aim to treat a wider variety of seizure types, including those resistant to current therapies, and may also possess efficacy in related neurological conditions like neuropathic pain.[20][21]

References

-

Master Ethosuximide: Mechanism of Action - Picmonic. (n.d.). Picmonic. Retrieved from [Link]

-

Tenny, S. & Abdijadid, S. (2023). Ethosuximide. In: StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

-

Reddy, D. S. & Kuruba, R. (2013). Animal Models of Epilepsy: A Phenotype-oriented Review. Neuroscience & Biobehavioral Reviews, 37(6), 1184-1211. Retrieved from [Link]

-

What is the mechanism of Ethosuximide? (2024). Patsnap Synapse. Retrieved from [Link]

-

Ethosuximide. (n.d.). Wikipedia. Retrieved from [Link]

-

Ethosuximide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. (n.d.). Pediatric Oncall. Retrieved from [Link]

-

Szafarz, M., Siwek, A., et al. (2021). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 26(16), 4995. Retrieved from [Link]

-

Löscher, W. (2017). Animal Models of Seizures and Epilepsy: Past, Present, and Future Role for the Discovery of Antiseizure Drugs. Neurochemical Research, 42(7), 1873-1888. Retrieved from [Link]

-

How Do Succinimide Anticonvulsants Work? (2021). RxList. Retrieved from [Link]

-

Kamiński, K., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(26), 2941-2958. Retrieved from [Link]

-

What is the mechanism of Methsuximide? (2024). Patsnap Synapse. Retrieved from [Link]

-

Góra, M., Czopek, A., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(19), 6598. Retrieved from [Link]

-

Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. (n.d.). Frontiers in Behavioral Neuroscience. Retrieved from [Link]

-

Löscher, W. (2011). Animal Models of Epilepsy and Epileptic Seizures. Handbook of Neurotoxicity, 1037-1056. Retrieved from [Link]

-

Animal Models of Epilepsy. (2020). Journal of Experimental and Basic Medical Sciences, 1(3), 204-209. Retrieved from [Link]

-

Szafarz, M., Siwek, A., et al. (2020). Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents. ACS Chemical Neuroscience, 11(13), 1996-2008. Retrieved from [Link]

-

Succinimides. (2017). BrainKart. Retrieved from [Link]

-

Kamiński, K., et al. (2016). New Hybrid Anticonvulsants Based on the Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. ResearchGate. Retrieved from [Link]

-

In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. (2023). Journal of Advanced Zoology, 44(S3). Retrieved from [Link]

-

Rapacz, A., et al. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(11), 3418. Retrieved from [Link]

-

Epilepsy In Vitro Models. (n.d.). NeuroProof. Retrieved from [Link]

-

Harmer, A. R., et al. (2021). In vitro human ion channel assays predictive of drug-induced seizure. Toxicological Sciences, 185(1), 53-65. Retrieved from [Link]

-

Methods and considerations for experimental evaluation of antiepileptic drugs. (n.d.). Retrieved from [Link]

-

Alachkar, A., et al. (2021). Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits. Pharmacological Research, 164, 105384. Retrieved from [Link]

-

Epilepsy. (n.d.). Inotiv. Retrieved from [Link]

-

Novel Technology To Detect Neurotransmitters During Seizures. (n.d.). CURE Epilepsy. Retrieved from [Link]

-

In Vitro & In Vivo Electrophysiology Studies. (n.d.). Charles River Labs. Retrieved from [Link]

-

Calabresi, P., et al. (1997). An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons. British Journal of Pharmacology, 122(6), 1178-1186. Retrieved from [Link]

-

Study of Anticonvulsant Activity Using Electroconvulsiometer. (2021). YouTube. Retrieved from [Link]

-

Chen, W. T., et al. (2020). Electrophysiological basis for antiepileptic drugs in migraine prevention. Progress in Brain Research, 255, 69-97. Retrieved from [Link]

-

Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5832-5835. Retrieved from [Link]

-

White, H. S., et al. (1995). Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors. Epilepsia, 36(s4), S30-S36. Retrieved from [Link]

-

Baraban, S. C., et al. (2013). Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures. Disease Models & Mechanisms, 6(1), 146-156. Retrieved from [Link]

-

Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1572. Retrieved from [Link]

-

Bialer, M., & White, H. S. (2010). The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. CNS Drugs, 24(11), 949-977. Retrieved from [Link]

-

Patsalos, P. N. (2013). Mechanisms of action of antiepileptic drugs. Epilepsy Society. Retrieved from [Link]

-

Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1572. Retrieved from [Link]

-

Barker-Haliski, M., & White, H. S. (2015). Glutamatergic Mechanisms Associated with Seizures and Epilepsy. Cold Spring Harbor Perspectives in Medicine, 5(8), a022863. Retrieved from [Link]

Sources

- 1. Ethosuximide: Mechanism of Action [picmonic.com]

- 2. What is the mechanism of Ethosuximide? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 6. jebms.org [jebms.org]

- 7. brainkart.com [brainkart.com]

- 8. Ethosuximide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Ethosuximide - Wikipedia [en.wikipedia.org]

- 10. criver.com [criver.com]

- 11. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 13. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpp.com [ijpp.com]

- 15. frontiersin.org [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 3-Methylpyrrolidine-2,5-dione (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylpyrrolidine-2,5-dione

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methylpyrrolidine-2,5-dione (also known as methylsuccinimide), a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed to elucidate and confirm the molecular structure of this compound. The methodologies presented are grounded in established laboratory practices, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Spectroscopic Analysis

3-Methylpyrrolidine-2,5-dione (C₅H₇NO₂) is a derivative of succinimide, featuring a chiral center at the third position of the pyrrolidine ring.[1] Its structural confirmation is paramount for its application in the synthesis of more complex molecules. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint of the molecule's structure, connectivity, and functional groups. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the interpretation of the spectra and the underlying principles of each technique in the context of this specific molecule.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure is essential before delving into its spectroscopic signatures. The following diagram illustrates the structure of 3-Methylpyrrolidine-2,5-dione, with key atoms numbered for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of 3-Methylpyrrolidine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methylpyrrolidine-2,5-dione, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their connectivity.

Table 1: ¹H NMR Spectral Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.2 | Doublet | 3H | -CH₃ |

| ~2.5 - 3.0 | Multiplet | 3H | -CH₂- and -CH- |

| ~8.5 | Broad Singlet | 1H | N-H |

Interpretation and Causality:

-

The doublet at approximately 1.2 ppm is characteristic of a methyl group adjacent to a single proton. The splitting into a doublet is due to coupling with the proton on C3.

-

The complex multiplet between 2.5 and 3.0 ppm arises from the overlapping signals of the C4 methylene protons (-CH₂-) and the C3 methine proton (-CH-). The diastereotopic nature of the C4 protons and their coupling to the C3 proton, which in turn is coupled to the methyl protons, leads to this complex pattern.

-

The broad singlet around 8.5 ppm is indicative of the amine proton (N-H). Its broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data [1]

| Chemical Shift (δ) ppm | Assignment |

| ~15.0 | -CH₃ |

| ~35.0 | -CH- |

| ~38.0 | -CH₂- |

| ~178.0 | C=O |

| ~180.0 | C=O |

Interpretation and Causality:

-

The signal at ~15.0 ppm is in the typical range for an aliphatic methyl carbon.

-

The signals at ~35.0 ppm and ~38.0 ppm correspond to the methine (C3) and methylene (C4) carbons of the pyrrolidine ring, respectively.

-

The two signals in the downfield region at ~178.0 ppm and ~180.0 ppm are characteristic of carbonyl carbons (C2 and C5). The slight difference in their chemical shifts is due to the influence of the adjacent methyl group on the electronic environment of C2.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of 3-Methylpyrrolidine-2,5-dione is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a spectrum with a spectral width of approximately 16 ppm.

-

Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Signal average 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled spectrum with a spectral width of about 220 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

Accumulate 1024-4096 scans depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Bands [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~2980, ~2890 | Medium | C-H Stretch (aliphatic) |

| ~1770, ~1700 | Strong | C=O Stretch (asymmetric and symmetric) |

Interpretation and Causality:

-

The strong, broad absorption around 3200 cm⁻¹ is a classic signature of an N-H stretching vibration, confirming the presence of the secondary amine in the imide ring. The broadening is due to hydrogen bonding.

-

The absorptions in the 2890-2980 cm⁻¹ region are attributed to the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.

-

The two distinct and strong carbonyl absorptions around 1770 cm⁻¹ and 1700 cm⁻¹ are characteristic of a cyclic imide. These correspond to the asymmetric and symmetric stretching vibrations of the two carbonyl groups, respectively.

Experimental Protocol: FTIR Data Acquisition

Caption: Workflow for FTIR analysis.

-

Sample Preparation: For a solid sample, the spectrum can be obtained from a melt. A small amount of the crystalline sample is placed between two salt plates (e.g., NaCl or KBr) and heated gently to melt, then allowed to cool to form a thin film.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: GC-MS Fragmentation Data [1]

| Mass-to-Charge (m/z) | Relative Intensity (%) | Putative Fragment |

| 113 | High | [M]⁺ (Molecular Ion) |

| 98 | Moderate | [M - CH₃]⁺ |

| 85 | Moderate | [M - CO]⁺ |

| 70 | High | [M - HNCO]⁺ |

| 56 | High | [C₃H₄O]⁺ |

| 42 | High | [C₂H₄N]⁺ or [C₃H₆]⁺ |

Interpretation and Fragmentation Pathway:

Caption: Key fragmentation pathways of 3-Methylpyrrolidine-2,5-dione.

-

The molecular ion peak [M]⁺ at m/z 113 corresponds to the molecular weight of 3-Methylpyrrolidine-2,5-dione (113.11 g/mol ), confirming its elemental composition.[1]

-

The loss of a methyl radical (•CH₃) results in the fragment at m/z 98 .

-

Decarbonylation (loss of CO) from the molecular ion leads to the fragment at m/z 85 .

-

A characteristic fragmentation for succinimides is the loss of isocyanic acid (HNCO), giving rise to the peak at m/z 70 .

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230 °C.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to 3-Methylpyrrolidine-2,5-dione. The mass spectrum of this peak is then extracted and interpreted.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a definitive and internally consistent characterization of 3-Methylpyrrolidine-2,5-dione. Each technique offers a unique piece of the structural puzzle, and together they create a robust analytical dataset that confirms the identity and purity of the compound. This guide has outlined not only the interpretation of this data but also the practical methodologies required to obtain it, serving as a valuable resource for scientists in the field.

References

-

PubChem. (n.d.). 3-Methylpyrrolidine-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

Sources

3-Methylpyrrolidine-2,5-dione: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The 3-methylpyrrolidine-2,5-dione core, a prominent member of the succinimide family of heterocyclic compounds, has emerged as a versatile and privileged scaffold in the landscape of medicinal chemistry. Its inherent structural features, including a chiral center, hydrogen bond donors and acceptors, and multiple sites for synthetic modification, have rendered it an attractive starting point for the design and development of a diverse array of therapeutic agents. This in-depth technical guide explores the multifaceted role of the 3-methylpyrrolidine-2,5-dione scaffold, delving into its synthesis, key biological activities, structure-activity relationships, and mechanistic underpinnings. We will traverse its historical significance in the development of anticonvulsant drugs to its contemporary applications in the pursuit of novel anti-inflammatory, anticancer, and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable scaffold in their therapeutic programs.

Introduction: The Architectural Allure of a Simple Heterocycle

The five-membered pyrrolidine-2,5-dione ring system is a recurring motif in a multitude of biologically active molecules.[1][2] The introduction of a methyl group at the C-3 position imparts chirality and creates a valuable stereocenter that can be exploited for optimizing interactions with biological targets. This seemingly simple modification significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making the 3-methylpyrrolidine-2,5-dione scaffold a focal point of extensive research.[3]

The enduring appeal of this scaffold lies in its synthetic tractability and its ability to present substituents in a well-defined three-dimensional orientation. The two carbonyl groups act as hydrogen bond acceptors, while the nitrogen atom can be readily functionalized, allowing for the exploration of a vast chemical space. This guide will illuminate the chemical and biological versatility of this scaffold, providing a comprehensive overview for its strategic implementation in drug discovery projects.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the 3-methylpyrrolidine-2,5-dione core and its subsequent derivatization are central to harnessing its therapeutic potential. A variety of synthetic routes have been established, offering flexibility in accessing a wide range of analogs.

Synthesis of the 3-Methylpyrrolidine-2,5-dione Scaffold

A common and efficient method for the synthesis of the core scaffold involves the reaction of methylsuccinic anhydride with an amine source, typically ammonia or an ammonium salt.

Experimental Protocol: Synthesis of 3-Methylpyrrolidine-2,5-dione

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylsuccinic anhydride (1 equivalent) in a suitable solvent such as toluene or xylene.

-

Step 2: Addition of Amine Source. To the stirred solution, add a source of ammonia, such as a solution of ammonia in methanol or an aqueous solution of ammonium hydroxide (1.1 equivalents).

-

Step 3: Heating and Cyclization. Heat the reaction mixture to reflux (typically 110-140 °C) for a period of 2-4 hours. During this time, the intermediate amic acid is formed, which subsequently undergoes cyclization via dehydration to form the desired 3-methylpyrrolidine-2,5-dione.

-

Step 4: Work-up and Purification. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 3-methylpyrrolidine-2,5-dione as a crystalline solid.

Derivatization Strategies

The true power of the 3-methylpyrrolidine-2,5-dione scaffold lies in the ease with which it can be derivatized at the N-1 and C-3 positions.

N-1 Functionalization: The nitrogen atom of the succinimide ring can be readily alkylated or acylated using various electrophiles. A common approach involves the deprotonation of the N-H bond with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide or acyl chloride.

C-3 Functionalization: Introduction of substituents at the C-3 position often begins with the synthesis of appropriately substituted succinic acid derivatives, which are then cyclized as described above.[3] This allows for the incorporation of a wide range of alkyl, aryl, and other functional groups at this critical position.

Caption: Synthetic pathways to the 3-methylpyrrolidine-2,5-dione core and its key derivatives.

Biological Activities and Therapeutic Applications

Derivatives of 3-methylpyrrolidine-2,5-dione have demonstrated a remarkable breadth of biological activities, leading to their investigation in various therapeutic areas.

Anticonvulsant Activity

The most well-established therapeutic application of the succinimide scaffold is in the treatment of epilepsy. Ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione) is a first-line treatment for absence seizures.[2][4]

Mechanism of Action: Succinimide anticonvulsants primarily exert their effect by inhibiting low-voltage-activated T-type calcium channels in thalamic neurons.[5][6] These channels are crucial for the generation of the characteristic spike-and-wave discharges observed in absence seizures.[7] By blocking these channels, succinimides reduce neuronal excitability and suppress seizure activity.[8]

Caption: Inhibition of T-type calcium channels by 3-methylpyrrolidine-2,5-dione derivatives.

Quantitative Data: Anticonvulsant Activity

| Compound | Animal Model | ED50 (mg/kg) | Reference |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES test | 62.14 | [2] |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 6 Hz test | 75.59 | [2] |

| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | MES test | Not specified (active) | [9] |

| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | 6 Hz test | Not specified (active) | [9] |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | MES test | 27.4 | [6] |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | 6 Hz test | 30.8 | [6] |

Anti-inflammatory Activity

Recent studies have highlighted the potential of 3-methylpyrrolidine-2,5-dione derivatives as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Certain derivatives have shown selective inhibition of COX-2, an enzyme involved in the inflammatory cascade and the production of prostaglandins.[10] This selectivity is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data: Anti-inflammatory Activity

| Compound | Target | IC50 (µM) | Reference |

| N-substituted pyrrolidine-2,5-dione derivative (Compound 13e) | COX-2 | 0.98 | [10] |

| N-substituted pyrrolidine-2,5-dione derivative (Compound 13e) | COX-1 | >30 | [10] |

Anticancer Activity

The pyrrolidine-2,5-dione scaffold has also been explored for its anticancer potential, with some derivatives exhibiting cytotoxicity against various cancer cell lines.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-2,5-dione derivative (Compound 5i) | MCF-7 (Breast Cancer) | 1.496 | [11] |

| Pyrrolidine-2,5-dione derivative (Compound 5l) | MCF-7 (Breast Cancer) | 1.831 | [11] |

Antimicrobial Activity

The versatility of the 3-methylpyrrolidine-2,5-dione scaffold extends to the development of antimicrobial agents, with derivatives showing activity against both bacteria and fungi.

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | MIC (µM) | Reference |

| Pyrrolidine-2,5-dione derivative (Compound 5a) | Enterococcus faecalis | 0.25 | [11] |

| Pyrrolidine-2,5-dione derivative (Compound 5g) | Enterococcus faecalis | 0.25 | [11] |

| Pyrrolidine-2,5-dione derivative (Compound 5a) | Candida albicans | 0.125 | [11] |

Structure-Activity Relationships (SAR)

The biological activity of 3-methylpyrrolidine-2,5-dione derivatives is highly dependent on the nature and position of substituents on the core scaffold.

-

N-1 Position: Functionalization at the nitrogen atom is crucial for modulating pharmacokinetic properties and can influence the potency and selectivity of the compounds. The introduction of various alkyl, aryl, and heterocyclic moieties has led to the discovery of compounds with diverse biological profiles.

-

C-3 Position: Substituents at the C-3 position directly impact the interaction with the biological target. For anticonvulsant activity, small alkyl groups are generally favored.[3] The stereochemistry at this position is also critical, with different enantiomers often exhibiting distinct pharmacological activities.

Caption: Key positions for modification on the 3-methylpyrrolidine-2,5-dione scaffold.

Pharmacokinetic and Toxicological Profile: A Representative Look

A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for the entire class of 3-methylpyrrolidine-2,5-dione derivatives is not available. However, data from the well-studied drug ethosuximide can provide valuable insights.

Pharmacokinetics of Ethosuximide:

-

Absorption: Well absorbed orally with a bioavailability exceeding 90%.[2]

-

Distribution: The volume of distribution is approximately 0.80 L/kg, suggesting some tissue distribution.[1]

-

Metabolism: Extensively metabolized in the liver, primarily via hydroxylation.[12]

-

Excretion: Less than 20% of the drug is excreted unchanged in the urine.[12] The elimination half-life is long, around 30 hours in children and 50-60 hours in adults.[2]

Toxicology:

-

General: The most common side effects of ethosuximide are gastrointestinal disturbances and central nervous system effects such as drowsiness and dizziness.[2]

-

Hepatotoxicity: Ethosuximide has been associated with rare instances of serum enzyme elevations but has not been linked to clinically apparent liver injury with jaundice.[10]

-

Mutagenicity: Some studies have investigated the mutagenic and antimutagenic properties of certain pyrrolidine-2,5-dione derivatives, with varying results depending on the specific compound and test system.[13]

Conclusion and Future Perspectives

The 3-methylpyrrolidine-2,5-dione scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with the ability to fine-tune its properties through targeted modifications, ensures its continued relevance in medicinal chemistry. While its role in the treatment of epilepsy is well-established, the emerging data on its anti-inflammatory, anticancer, and antimicrobial activities open up exciting new avenues for research.

Future efforts in this area will likely focus on:

-

Elucidation of Mechanisms: A deeper understanding of the molecular mechanisms underlying the diverse biological activities of these compounds is needed.

-

Optimization of ADMET Properties: Improving the pharmacokinetic and safety profiles of lead compounds will be crucial for their clinical translation.

-

Exploration of New Therapeutic Areas: The inherent versatility of the scaffold suggests that its potential applications may extend beyond the currently explored areas.

References

-

Petri, G. L., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

Tucker, G. T., & Mather, L. E. (1979). Pharmacokinetic properties of ethosuximide in monkeys. I. Single-dose intravenous and oral administration. J Pharmacokinet Biopharm, 7(3), 215-226. [Link]

-

RxList. (2021, August 10). How Do Succinimide Anticonvulsants Work? Retrieved from [Link]

-

Dziubina, A., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Int J Mol Sci, 23(15), 8565. [Link]

-

Drugs.com. (n.d.). List of Succinimide anticonvulsants. Retrieved from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4944. [Link]

-

Góra, J., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(21), 5030. [Link]

-

WikEM. (2021, March 8). Ethosuximide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylpyrrolidine-2,5-dione. PubChem Compound Database. Retrieved from [Link]

-

Pękala, E., et al. (2018). Evaluation of mutagenic and antimutagenic properties of new derivatives of pyrrolidine-2,5-dione with anti-epileptic activity, by use of the Vibrio harveyi mutagenicity test. Toxicol Mech Methods, 28(7), 516-523. [Link]

-

ChemSynthesis. (n.d.). 3-methyl-1-phenyl-2,5-pyrrolidinedione. Retrieved from [Link]

-

Albakhit, S. D. Y., et al. (2023). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. Chemistry Africa, 6(4), 1-12. [Link]

-

Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Eur J Med Chem, 186, 111869. [Link]

-

National Center for Biotechnology Information. (2018, February 19). Ethosuximide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

Szeliga, M., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Bioorg Chem, 141, 106889. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Ethyl-3-methylpyrrolidine-2,5-dione. PubChem Compound Database. Retrieved from [Link]

-

Pharmapproach. (n.d.). Succinimides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

Patan, A. (2023). A review on analytical aspects of ethosuximide: An antiepileptic drug. Annals of Phytomedicine, 12(2), 89-95. [Link]

Sources

- 1. Pharmacokinetic properties of ethosuximide in monkeys. I. Single-dose intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ukaazpublications.com [ukaazpublications.com]

- 5. benchchem.com [benchchem.com]

- 6. drugs.com [drugs.com]

- 7. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethosuximide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. wikem.org [wikem.org]

- 13. Anticonvulsant - Wikipedia [en.wikipedia.org]

The Biological Versatility of the 3-Methylpyrrolidine-2,5-dione Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, renowned for its significant therapeutic potential. The introduction of a methyl group at the 3-position creates a chiral center and a key structural motif that has been extensively explored for the development of a diverse range of biologically active agents. This technical guide provides an in-depth exploration of the biological activities of 3-methylpyrrolidine-2,5-dione and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the well-established anticonvulsant and antinociceptive properties, as well as the emerging anti-inflammatory, antimicrobial, and enzyme-inhibiting activities of this versatile chemical entity. This guide will further detail the structure-activity relationships, mechanisms of action, and relevant experimental protocols to facilitate further research and development in this promising area.

Introduction: The Enduring Importance of the 3-Methylpyrrolidine-2,5-dione Core

The 3-methylpyrrolidine-2,5-dione scaffold, a derivative of succinimide, has long been a focal point in the design of central nervous system (CNS) active agents. Its journey in medicinal chemistry has been marked by the successful development of anticonvulsant drugs, and ongoing research continues to unveil its potential in other therapeutic areas. The presence of the methyl group at the C-3 position is not merely a simple substitution; it introduces stereochemistry and influences the molecule's interaction with biological targets, thereby modulating its pharmacological profile. This guide will provide a comprehensive overview of the multifaceted biological activities associated with this core structure, highlighting its significance as a foundational element in modern drug discovery.

Anticonvulsant Activity: A Pillar of Neuronal Excitability Modulation

The hallmark biological activity of 3-methylpyrrolidine-2,5-dione derivatives is their anticonvulsant effect. This has led to the development of clinically significant anti-epileptic drugs (AEDs). The core mechanism of action for this class of compounds is the modulation of neuronal ion channels, which play a critical role in regulating neuronal excitability.

Mechanism of Action: Targeting Voltage-Gated Ion Channels

The primary mechanism by which 3-methylpyrrolidine-2,5-dione derivatives exert their anticonvulsant effects is through the inhibition of voltage-gated sodium and calcium channels in neurons.[1] This dual action effectively dampens the excessive neuronal firing that characterizes epileptic seizures.

-

Voltage-Gated Sodium Channels (VGSCs): By binding to VGSCs, these compounds stabilize the inactivated state of the channel, thereby reducing the influx of sodium ions and preventing the propagation of action potentials.

-

L-type and T-type Calcium Channels: Inhibition of these calcium channels, particularly the T-type channels in thalamic neurons, reduces calcium influx, which is crucial for the generation of spike-wave discharges associated with absence seizures.[2]

The following diagram illustrates the proposed mechanism of action of 3-methylpyrrolidine-2,5-dione derivatives in modulating neuronal excitability.

Caption: Modulation of neuronal excitability by 3-methylpyrrolidine-2,5-dione derivatives.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of this class of compounds is highly dependent on the nature and position of substituents on the pyrrolidine-2,5-dione ring.[3]

-

C-3 Position: Substitution at this position is critical for activity. Small alkyl groups, such as in 3-methyl-3-ethyl-pyrrolidine-2,5-dione (ethosuximide), are optimal for anti-absence seizure activity.[2] Larger or aromatic substituents at this position can shift the activity profile. For instance, benzhydryl or sec-butyl groups at C-3 have shown efficacy in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures.[3]

-

N-1 Position: The nature of the substituent at the imide nitrogen also significantly influences activity. The introduction of various fragments, such as phenylpiperazine moieties, can enhance potency and broaden the spectrum of anticonvulsant activity.[3] The length of an alkyl chain at this position can affect the onset and duration of action.[3]

| Derivative Type | Key Structural Feature | Observed Anticonvulsant Activity | Reference |

| 3-Alkyl-3-Aryl | Phenyl group at C-3 | Activity against tonic-clonic seizures | [2] |

| N-Arylpiperazinylalkyl | Phenylpiperazine at N-1 | Broad-spectrum activity (MES and scPTZ tests) | [3] |

| 3-(Thiophen-2-yl) | Thiophene ring at C-3 | Potent activity in MES and 6 Hz tests | [1] |

Antinociceptive Activity: A Promising Avenue for Pain Management

Several derivatives of 3-methylpyrrolidine-2,5-dione have demonstrated significant antinociceptive (pain-relieving) properties in various animal models of pain, including tonic and neuropathic pain.[4][5]

Mechanism of Action

The antinociceptive effects of these compounds are closely linked to their ability to modulate neuronal ion channels, similar to their anticonvulsant mechanism.[5] By inhibiting voltage-gated sodium and calcium channels in sensory neurons, these derivatives can reduce the transmission of pain signals. Some derivatives have also been investigated for their affinity for the TRPV1 receptor, a key player in pain sensation.[1]

Preclinical Efficacy

In preclinical studies, derivatives such as 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-diones have shown efficacy in the formalin test (a model of tonic pain) and in models of oxaliplatin- and streptozotocin-induced neuropathic pain.[4] These findings suggest that this scaffold could be a valuable starting point for the development of novel analgesics.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Recent research has highlighted the potential of pyrrolidine-2,5-dione derivatives as anti-inflammatory agents.[6] This activity stems from their ability to inhibit key enzymes involved in the inflammatory cascade.

Mechanism of Action: Inhibition of COX and LOX Enzymes

Certain N-substituted pyrrolidine-2,5-dione derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[6] These enzymes are critical for the production of prostaglandins and leukotrienes, which are key mediators of inflammation. Some derivatives have even demonstrated selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6]

The following diagram illustrates the role of COX and LOX enzymes in the inflammatory pathway and the inhibitory action of pyrrolidine-2,5-dione derivatives.

Caption: A generalized synthetic pathway for bioactive 3-methylpyrrolidine-2,5-dione derivatives.

Experimental Protocols for Biological Evaluation

To assess the diverse biological activities of 3-methylpyrrolidine-2,5-dione derivatives, a range of standardized in vitro and in vivo assays are employed.

Anticonvulsant Activity Assessment

-

Maximal Electroshock (MES) Test: This is a widely used preclinical model for generalized tonic-clonic seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds effective against absence seizures.

-

6-Hz Psychomotor Seizure Test: This model is used to evaluate compounds for their potential to treat pharmacoresistant epilepsy.

Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

LDH Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

Step-by-Step MTT Assay Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Enzyme Inhibition Assays

-

COX/LOX Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, often using colorimetric or fluorometric methods.

General Enzyme Inhibition Assay Protocol:

-

Reagent Preparation: Prepare buffer solutions, enzyme, substrate, and inhibitor solutions at the desired concentrations.

-

Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a specific time.

-

Reaction Initiation: Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor.

Conclusion and Future Perspectives

The 3-methylpyrrolidine-2,5-dione scaffold continues to be a highly valuable and versatile platform in drug discovery. While its role in the development of anticonvulsant and antinociceptive agents is well-established, its potential in other therapeutic areas, such as inflammation and infectious diseases, is an exciting and rapidly evolving field of research. Future investigations should focus on elucidating the precise molecular mechanisms underlying these diverse biological activities, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring novel derivatives with enhanced potency and selectivity. The continued exploration of this remarkable scaffold holds great promise for the development of new and effective therapies for a wide range of human diseases.

References

-

Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. International Journal of Molecular Sciences, 21(16), 5750. [Link]

-

Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PubMed, 32796594. [Link]

-

Rapacz, A., et al. (2021). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Molecules, 26(11), 3195. [Link]

-

Rapacz, A., et al. (2016). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. ResearchGate. [Link]

-

Jan, B., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111877. [Link]

-

Albakhit, S. D. Y., et al. (2023). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. Chemistry Africa, 6(4), 1637-1647. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

Sources

- 1. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Reaction Pathways of 3-Methylpyrrolidine-2,5-dione

Introduction

3-Methylpyrrolidine-2,5-dione, also known as 3-methylsuccinimide, is a five-membered heterocyclic compound that serves as a crucial scaffold in medicinal chemistry and organic synthesis. The succinimide ring system is a prevalent motif in a variety of biologically active molecules, including anticonvulsant, anti-inflammatory, and antitumor agents.[1] The introduction of a methyl group at the C3 position creates a chiral center, opening avenues for the development of stereospecific therapeutic agents and asymmetric synthesis. Understanding the synthesis and reactivity of this molecule is paramount for researchers and drug development professionals aiming to leverage its structural features for the design of novel chemical entities.

This technical guide provides a comprehensive overview of the synthesis of 3-methylpyrrolidine-2,5-dione, detailing a reliable experimental protocol. Furthermore, it explores the key reaction pathways of this molecule, including N-functionalization, ring-opening reactions, and the influence of the C3-methyl group on its chemical behavior. The causality behind experimental choices and the mechanistic underpinnings of the described transformations are emphasized to provide a field-proven perspective for practical application.

Physicochemical Properties

A summary of the key physicochemical properties of 3-methylpyrrolidine-2,5-dione is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 3-methylpyrrolidine-2,5-dione | PubChem[2] |

| CAS Number | 5615-90-7 | PubChem[2] |

| Molecular Formula | C₅H₇NO₂ | PubChem[2] |

| Molecular Weight | 113.11 g/mol | PubChem[2] |

| Melting Point | 65-66 °C | Organic Preparations and Procedures International[3] |

| Appearance | White crystalline solid | Organic Preparations and Procedures International[3] |

Part 1: Synthesis of 3-Methylpyrrolidine-2,5-dione

The most direct and high-yielding synthesis of 3-methylpyrrolidine-2,5-dione involves the reaction of methylsuccinic anhydride with ammonia. This two-step, one-pot process first involves the aminolysis of the anhydride to form the corresponding succinamic acid intermediate, followed by a thermally induced cyclization with the elimination of water.

Reaction Scheme: Synthesis from Methylsuccinic Anhydride

Caption: Synthesis of 3-Methylpyrrolidine-2,5-dione.

Experimental Protocol: Synthesis from Methylsuccinic Anhydride and Ammonia

This protocol is adapted from a procedure published in Organic Preparations and Procedures International.[3] The use of a high-boiling solvent like pseudocumene is critical as the cyclization step requires elevated temperatures to drive the dehydration.

Materials:

-

Methylsuccinic anhydride (1.0 eq)

-

Anhydrous ammonia gas

-

Pseudocumene (solvent)

-

n-Hexane (for washing)

Equipment:

-

12-L flask (or appropriately scaled vessel)

-

Mechanical stirrer

-

Condenser

-

Gas inlet tube

-

Heating mantle

-

Kugelrohr distillation apparatus

Procedure:

-

Reaction Setup: To a 12-L flask equipped with a mechanical stirrer and condenser, add pseudocumene (6 L for a 912 g scale reaction) and methylsuccinic anhydride (912 g, 8 mol).

-

Ammonia Addition: Warm the mixture to 60 °C and begin bubbling dry ammonia gas through the solution with vigorous stirring. An exothermic reaction will occur, gradually raising the temperature to approximately 115 °C. Continue the ammonia addition until no further increase in temperature is observed, indicating the completion of the amidation reaction.

-

Cyclization: Heat the reaction mixture to reflux (160-165 °C) to induce cyclization to the succinimide. The water formed during this step is removed as an azeotrope with pseudocumene.

-

Isolation: After the reaction is complete (as determined by the cessation of water formation), cool the resulting solution overnight. The 3-methylsuccinimide will separate as a white solid.

-

Purification: Decant the pseudocumene solvent. Wash the solid residue with n-hexane to remove any remaining solvent and impurities.

-

Final Purification: Further purify the product by distillation using a Kugelrohr apparatus (150 °C, 0.1 mm Hg) to yield crystalline 3-methylpyrrolidine-2,5-dione.

Expected Yield: 95%[3]

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 9.5 (s, 1H, NH), 2.9 (d, 2H), 2.4 (m, 1H), 1.38 (d, 3H).[3]

-

¹³C NMR: Spectral data available on PubChem.[2]

-

IR (Melt): Spectral data available on PubChem.[2]

Part 2: Reaction Pathways of 3-Methylpyrrolidine-2,5-dione

The reactivity of 3-methylpyrrolidine-2,5-dione is primarily dictated by the succinimide ring. The key reaction sites are the acidic N-H proton, the two electrophilic carbonyl carbons, and the C-H bonds of the C3-methyl group.

N-Functionalization: Alkylation and Acylation

The nitrogen atom of the succinimide ring is acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion readily undergoes reaction with various electrophiles, allowing for the introduction of a wide range of substituents at the nitrogen atom.

Causality Behind Experimental Choices:

-

Base Selection: The choice of base is crucial for efficient deprotonation without promoting side reactions like hydrolysis. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH may be necessary.

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction. Anhydrous conditions are important, especially when using strong bases like NaH, to prevent quenching of the base and the succinimide anion.

-

Alkylating/Acylating Agent: A variety of alkyl halides (e.g., methyl iodide, benzyl bromide) and acyl halides (e.g., acetyl chloride) can be employed. The reactivity of the alkyl halide follows the trend I > Br > Cl.

Caption: General pathway for N-alkylation.

General Experimental Protocol for N-Alkylation:

-

Deprotonation: Dissolve 3-methylpyrrolidine-2,5-dione (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF). Add a suitable base (e.g., K₂CO₃, 1.3 eq) and stir the mixture at room temperature for 30 minutes.

-

Alkylation: Add the alkylating agent (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture if necessary and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Ring-Opening Reactions

The succinimide ring is susceptible to nucleophilic attack at the carbonyl carbons, leading to ring-opening. The primary pathways for this are hydrolysis, aminolysis, and reduction.

Hydrolysis of the succinimide ring can occur under both acidic and basic conditions, yielding the corresponding succinamic acid derivative. The rate of hydrolysis is pH-dependent. In the context of antibody-drug conjugates (ADCs), succinimide linkers are known to undergo hydrolysis, which can impact the stability of the conjugate.[2][3] The presence of substituents on the succinimide ring can influence the rate of hydrolysis through steric and electronic effects.

Mechanism of Base-Catalyzed Hydrolysis:

Caption: Base-catalyzed hydrolysis of 3-methylsuccinimide.

General Considerations for Hydrolysis:

-

Acidic Hydrolysis: Typically requires heating with a strong acid (e.g., HCl, H₂SO₄).

-

Basic Hydrolysis: Can proceed at milder temperatures with a strong base (e.g., NaOH, KOH). The rate of hydrolysis is generally faster under basic conditions.

-

Influence of the 3-Methyl Group: The electron-donating nature of the methyl group may slightly destabilize the carbonyl carbons towards nucleophilic attack. However, steric hindrance from the methyl group could play a more significant role in modulating the rate of hydrolysis compared to the unsubstituted succinimide.

The carbonyl groups of the succinimide ring can be reduced to alcohols or methylene groups using strong reducing agents. The choice of reducing agent determines the final product.

i. Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent that can reduce both carbonyl groups of the succinimide to methylene groups, yielding 3-methylpyrrolidine.[4][5]

General Experimental Protocol for LiAlH₄ Reduction:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ (excess) in an anhydrous ether solvent (e.g., THF, diethyl ether) under a nitrogen atmosphere.

-

Addition of Substrate: Dissolve 3-methylpyrrolidine-2,5-dione in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Filter the resulting aluminum salts and wash them thoroughly with the ether solvent.

-

Purification: Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

ii. Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a milder reducing agent than LiAlH₄. It is generally not reactive enough to reduce amides or imides under standard conditions.[6][7] Therefore, the reduction of 3-methylpyrrolidine-2,5-dione with NaBH₄ is not expected to be efficient without the use of activating agents or harsh reaction conditions. Selective reduction of one carbonyl group is also challenging due to the similar reactivity of both carbonyls.

Reactions at the C3 Position

The presence of a tertiary C-H bond at the C3 position offers the potential for radical-based functionalization, although this is less common than reactions involving the imide functionality. The methyl group itself can also be a site for further chemical modification, though this typically requires harsh conditions.

Conclusion

3-Methylpyrrolidine-2,5-dione is a valuable heterocyclic building block with a rich and versatile chemistry. Its synthesis is readily achievable from methylsuccinic anhydride, and its reactivity is dominated by the succinimide ring system. The ability to functionalize the nitrogen atom through alkylation and acylation, coupled with the potential for ring-opening via hydrolysis or reduction, provides a powerful toolkit for the synthesis of a diverse array of more complex molecules. The C3-methyl group not only introduces chirality but also influences the reactivity of the molecule, a factor that must be considered in the design of synthetic strategies. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of 3-methylpyrrolidine-2,5-dione in their synthetic endeavors.

References

-

Budhram, R. S., Pourahmady, N., Syed, A.-S., & Eisenbraun, E. J. (1986). 3-METHYLSUCCINIMIDE AND 3-METHYLPYRROLIDINE. Organic Preparations and Procedures International, 18(4), 261-264. [Link]

-

PubChem. (n.d.). 3-Methylpyrrolidine-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Shen, B., et al. (2022). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry, 13(10), 1234-1242. [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

Karakus, S., & Islam, M. S. (2017). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. Green Chemistry Letters and Reviews, 10(4), 287-292. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Miller, C. A., & Long, L. M. (1953). Anticonvulsants. III. A Study of N,α,β-Alkylsuccinimides. Journal of the American Chemical Society, 75(24), 6256-6259. [Link]

-

Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]

-

St. Amant, A. H., et al. (2020). 2-(Maleimidomethyl)-1,3-Dioxanes (MD): A Serum-Stable Self-hydrolysable Hydrophilic Alternative to Classical Maleimide Conjugation. Bioconjugate Chemistry, 31(3), 686-696. [Link]

-

Zheng, K., et al. (2019). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences, 108(3), 1155-1162. [Link]

-

DAV University. (n.d.). Module II Reduction Reactions - Lecture 14. Retrieved from [Link]

-

University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23) [Video]. YouTube. [Link]

-

Finnegan, T., et al. (2021). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 143(39), 16036-16045. [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Tumey, L. N., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry, 25(10), 1871-1880. [Link]

-

Boswell, C. A., et al. (2016). Impact of Different Levels of Succinimide Ring Hydrolysis in Maleimide Linker on Plasma Stability and Pharmacokinetics of Maleimidocaproyl-valine-citrulline-p-aminobenylooxycarbonyl (MC-vc-PAB) Linked Antibody Drug Conjugate. AAPS Annual Meeting and Exposition. [Link]

-

Csenkei, K. P., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2345. [Link]

-

He, J., et al. (2014). Synthesis and Reactions of Halo-Substituted Alkylthiophenes. A Review. Molecules, 19(12), 20275-20319. [Link]

-

Shalaby, M. A., Rizk, S. A., & Fahim, A. M. (2023). Synthesis, reactions and application of chalcones: a systematic review. Organic & Biomolecular Chemistry, 21(26), 5317-5346. [Link]

-

Wang, Y., et al. (2021). Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. Green Chemistry, 23(15), 5483-5488. [Link]

-

ResearchGate. (n.d.). Research progress in biological activities of succinimide derivatives. Retrieved from [Link]

Sources

- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. davuniversity.org [davuniversity.org]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Sodium Borohydride [commonorganicchemistry.com]